
1-Benzyl-4,5-dihydro-1-(2-hydroxyethyl)-2-(15-methylhexadecyl)-1H-imidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isostearyl Benzylimidonium Chloride: is a quaternary ammonium compound widely used in cosmetic formulations. It contains isostearyl alcohol (iso-1-octadecanol) as the alcoholic component and benzyl alcohol or the benzyl (phenylmethyl) group as the aromatic hydrocarbon residue. The chloride component is derived from hydrogen chloride (hydrochloric acid) . This compound is primarily used for its antistatic and binding properties in hair care and other cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isostearyl Benzylimidonium Chloride is synthesized through a quaternization reaction. The process involves the reaction of isostearyl alcohol with benzyl chloride in the presence of a base, typically sodium hydroxide, to form the quaternary ammonium compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of Isostearyl Benzylimidonium Chloride involves large-scale quaternization reactions. The reactants are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through filtration and distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Isostearyl Benzylimidonium Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The isostearyl and benzyl groups can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quaternary ammonium compounds .
Scientific Research Applications
Isostearyl Benzylimidonium Chloride has several scientific research applications, including:
Cosmetic Chemistry: It is widely used in hair care products for its antistatic and conditioning properties.
Biological Research: The compound is studied for its potential antimicrobial properties and its effects on cell membranes.
Industrial Applications: It is used as a binding agent in various formulations, ensuring the cohesion of powdered products.
Mechanism of Action
The mechanism of action of Isostearyl Benzylimidonium Chloride involves its interaction with cell membranes. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This results in the compound’s antimicrobial effects. Additionally, its antistatic properties are due to its ability to neutralize electrical charges on surfaces such as hair .
Comparison with Similar Compounds
Cetyltrimethylammonium Chloride: Another quaternary ammonium compound used for its antistatic and antimicrobial properties.
Stearyltrimethylammonium Chloride: Similar in structure and function, used in hair care products for conditioning and antistatic effects.
Uniqueness: Isostearyl Benzylimidonium Chloride is unique due to its specific combination of isostearyl and benzyl groups, which provide distinct properties such as enhanced conditioning effects and improved compatibility with various cosmetic formulations .
Properties
CAS No. |
84625-60-5 |
|---|---|
Molecular Formula |
C29H51N2O.Cl C29H51ClN2O |
Molecular Weight |
479.2 g/mol |
IUPAC Name |
2-[1-benzyl-2-(15-methylhexadecyl)-4,5-dihydroimidazol-1-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C29H51N2O.ClH/c1-27(2)18-14-11-9-7-5-3-4-6-8-10-12-17-21-29-30-22-23-31(29,24-25-32)26-28-19-15-13-16-20-28;/h13,15-16,19-20,27,32H,3-12,14,17-18,21-26H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
IZHSCDOXRKNGBC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


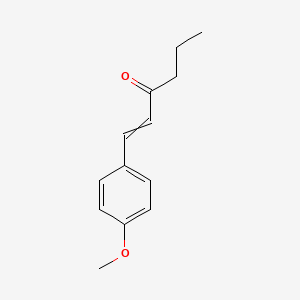
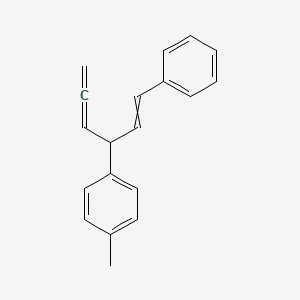
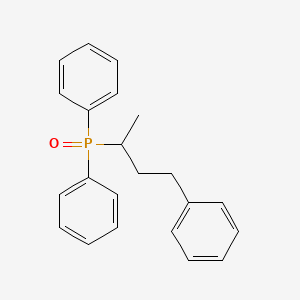
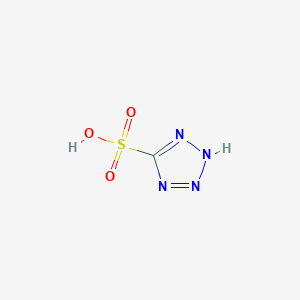
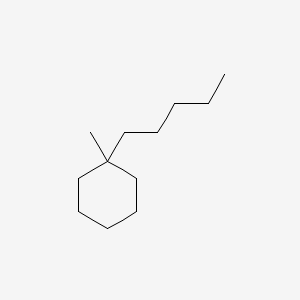
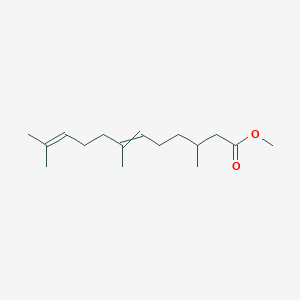
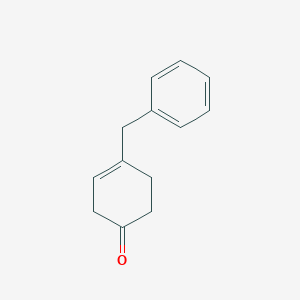


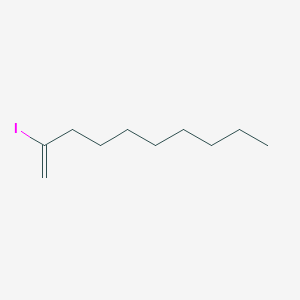
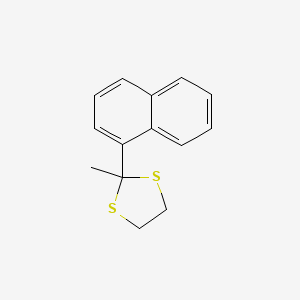
![5-([1,1'-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole](/img/structure/B14409585.png)
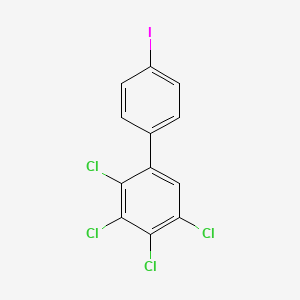
![1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B14409606.png)
